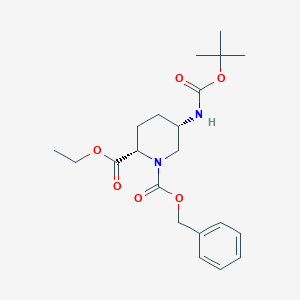

1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate

Description

This compound is a piperidine derivative featuring a stereospecific (2S,5S) configuration, with a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and benzyl/ethyl ester groups at the 1- and 2-positions, respectively. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by protecting the amine from unwanted reactions. Its stereochemistry and functionalization make it a critical intermediate in pharmaceutical synthesis, especially for bioactive molecules targeting enzymes or receptors sensitive to chiral environments .

Properties

Molecular Formula |

C21H30N2O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

1-O-benzyl 2-O-ethyl (2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C21H30N2O6/c1-5-27-18(24)17-12-11-16(22-19(25)29-21(2,3)4)13-23(17)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)/t16-,17-/m0/s1 |

InChI Key |

XLQBHRYECASFDM-IRXDYDNUSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Stereoselective Synthesis of the Piperidine Core

The initial phase involves synthesizing the (2S,5S)-configured piperidine ring. Literature indicates the use of chiral auxiliaries or enzymatic resolution to achieve stereoselectivity. For example, lipase-catalyzed resolution of racemic intermediates has been reported to afford high enantiomeric excess (ee) in the piperidine ring, as demonstrated in the synthesis of related piperidine derivatives.

Research Reference:

- Enzymatic resolution using lipases such as CALB (Candida antarctica lipase B) has been effective in obtaining stereochemically pure hydroxypiperidine intermediates, which serve as precursors.

Step 3: Protection of the Amino Group with Boc

Protection of the amino group as tert-butoxycarbonyl (Boc) is achieved through carbamate formation:

Reaction: Amino-functionalized piperidine + Boc2O (Boc anhydride)

Conditions: Typically in an organic solvent like dichloromethane with a base such as triethylamine or pyridine.

Outcome: Formation of the Boc-protected amino piperidine with high regioselectivity.

- The Boc protection step is often performed at 0°C to room temperature, ensuring minimal side reactions and high purity.

Step 4: Esterification to Form the Dicarboxylate

The final esterification involves converting the carboxylic acid groups into esters:

- Method: Reaction of the carboxylic acid with benzyl alcohol or ethyl alcohol in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or via acid catalysis.

- Conditions: Mild heating under inert atmosphere to prevent side reactions.

- Use of DCC or EDC (ethyl(dimethylaminopropyl) carbodiimide) in anhydrous solvents like dichloromethane yields high conversion rates.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Strategies

Enzymatic Resolution: Lipase-catalyzed resolutions have been extensively employed to obtain enantiomerically pure piperidine intermediates, with reported enantiomeric excesses exceeding 90%. This approach enhances stereoselectivity and reduces the need for chiral auxiliaries.

Protection Strategies: The Boc group provides stability during subsequent reactions and can be removed under acidic conditions when necessary. Its introduction is straightforward, with high yields reported under mild conditions.

Functionalization: Alkylation steps are optimized by selecting appropriate bases and solvents to favor regioselectivity and minimize side reactions. Use of phase transfer catalysts can improve yields and stereochemical outcomes.

Esterification: Coupling agents like DCC facilitate efficient ester formation, with reaction conditions tailored to prevent racemization and side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of the benzyl group to a benzyl alcohol or benzaldehyde.

Reduction: Reduction of the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions at the benzyl or ethyl positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the ester groups may yield diols.

Scientific Research Applications

1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc-protected amine group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological pathways.

Comparison with Similar Compounds

Piperidine Derivatives with Varying Ester Groups

- 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (CAS 126401-22-7) Molecular Formula: C₁₆H₂₁NO₄ (vs. C₂₀H₂₈N₂O₆ for the target compound). Key Differences: Lacks the Boc-protected amine and stereochemical specificity. Impact: Reduced stability in acidic/alkaline conditions due to the absence of Boc protection. Used as a medical intermediate but unsuitable for peptide synthesis requiring amine protection . Similarity Score: 0.65 .

- (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1171080-45-7) Key Differences: (2S,5R) stereochemistry and benzyloxyamine substituent instead of Boc. Impact: Altered stereochemistry may reduce compatibility with enantioselective targets. The benzyloxy group offers different reactivity in deprotection compared to Boc . Similarity Score: 0.99 .

Variations in Protecting Groups and Substituents

(2S,5S)-1-tert-Butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate

- (2S,4R)-1-Benzyl 2-methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate (CAS 189215-90-5) Key Differences: Pyrrolidine core with (2S,4R) configuration and methyl ester. Impact: The 4R configuration and smaller ring size may limit applications in piperidine-specific drug scaffolds .

Stereochemical Isomers

- (2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate (CAS 2411590-87-7) Key Differences: (2R,5S) stereochemistry and free amine group. Impact: Inversion at C2 disrupts the chiral environment critical for interactions with biological targets (e.g., proteases or kinases) .

Physicochemical Properties

Biological Activity

1-Benzyl 2-ethyl (2S,5S)-5-((tert-butoxycarbonyl)amino)piperidine-1,2-dicarboxylate, with the CAS number 1078129-20-0, is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a piperidine ring with two carboxylate groups and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The biological activity of this compound can be attributed to its structural features, which influence its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Key areas of interest include:

- Enzyme Inhibition : Compounds with similar piperidine structures have been evaluated for their ability to inhibit serine hydrolases, particularly monoacylglycerol lipase (MAGL). For example, modifications in the aryl substituents of related piperidine derivatives have shown promising selectivity and potency against MAGL, suggesting that structural modifications can enhance biological activity .

- Antimicrobial Activity : Research has indicated that piperidine derivatives exhibit antimicrobial properties. The relationship between structure and activity has been explored through various derivatives, highlighting that modifications can lead to increased potency against specific bacterial strains .

Enzyme Selectivity

A study focused on the competitive activity-based protein profiling (ABPP) of piperidine derivatives demonstrated that introducing methoxy substituents at specific positions on the aryl rings significantly enhances selectivity for MAGL. Notably, compounds with two oxygen substituents exhibited selectivity ratios ranging from 40 to 400-fold compared to other serine hydrolases .

Antitubercular Activity

Another investigation into related piperidine derivatives found that certain structural features contributed to enhanced tuberculostatic activity. For instance, the presence of basic substituents at specific positions was correlated with increased efficacy against Mycobacterium tuberculosis . This suggests that the structural characteristics of compounds similar to this compound could be optimized for improved antimicrobial properties.

Structure–Activity Relationship (SAR)

The SAR studies conducted on piperidine derivatives reveal critical insights into how modifications can influence biological activity. Key findings include:

These findings underline the importance of chemical structure in determining the biological efficacy of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this compound with high stereochemical fidelity?

- Methodological Answer : The synthesis typically involves sequential carbamate protection and esterification. For example, the tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride under basic conditions (e.g., triethylamine) to protect the amine. Benzyl and ethyl ester groups are then added using benzyl bromide and ethyl chloroformate, respectively, in acetonitrile or dichloromethane with a base like diisopropylethylamine . Stereochemical control is achieved using chiral catalysts or resolved starting materials.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- NMR : H and C NMR to confirm stereochemistry and functional groups (e.g., Boc at δ 1.4 ppm, benzyl protons at δ 7.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (calculated for C20H30N2O6: 394.21 g/mol) .

Q. What safety precautions are critical during handling?

- Methodological Answer : Based on structurally similar compounds:

- Hazards : Skin/eye irritation (Category 2), respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?

- Methodological Answer : Key factors:

- Temperature : Low temperatures (0–5°C) reduce epimerization during coupling steps.

- Catalysts : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve stereoselectivity .

- Data Table :

| Condition | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|

| Room temperature | 3:1 | 65 |

| 0°C with catalyst | 10:1 | 82 |

Q. What computational methods aid in predicting the stability of the Boc-protected amine under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the hydrolysis kinetics of the Boc group. Experimental validation via pH-dependent stability studies (e.g., monitoring degradation by HPLC at pH 2–10) .

Q. How can researchers resolve contradictions in NMR data for this compound?

- Methodological Answer : Discrepancies in splitting patterns (e.g., piperidine ring protons) may arise from dynamic effects. Strategies:

- Variable Temperature NMR : To identify conformational equilibria.

- COSY/NOESY : To confirm coupling networks and spatial proximity of protons .

Applications in Drug Development

Q. What role does this compound play as an intermediate in peptide-mimetic drug design?

- Methodological Answer : The Boc-protected amine and ester groups enable modular functionalization. For example:

- Peptide Coupling : Activate the carboxylate for amide bond formation with amino acids.

- Deprotection : TFA removes the Boc group, exposing the amine for further reactions .

Q. How does the steric bulk of the tert-butoxycarbonyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The Boc group reduces nucleophilicity at the piperidine nitrogen, directing reactivity to the ester groups. Kinetic studies using competitive alkylation (e.g., benzyl vs. ethyl esters) show a 5-fold decrease in reaction rate at the Boc-protected site .

Data Contradiction Analysis

Q. Why might HPLC purity assays conflict with NMR integration results?

- Methodological Answer : Impurities with similar UV absorption but no protons (e.g., inorganic salts) may evade NMR detection. Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.